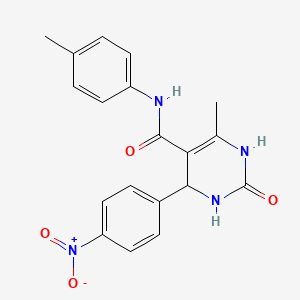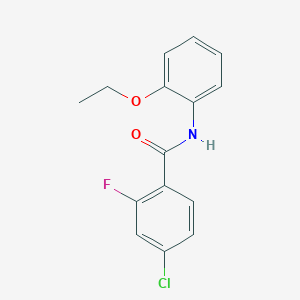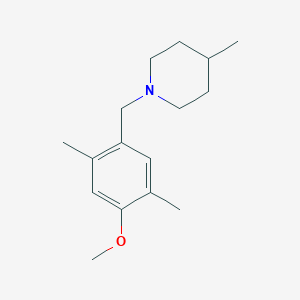
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide (CBT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBT is a benzothiophene derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
実験室実験の利点と制限
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is easily synthesized and has a high purity level. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide is also stable under normal laboratory conditions. However, one limitation of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide. One potential area of research is the development of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide in humans.
合成法
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminothiophene to form the benzothiophene ring. The final step involves the reaction of the benzothiophene intermediate with isopropyl alcohol and potassium carbonate to form 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide.
科学的研究の応用
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-chloro-N-(3-propan-2-yloxypropyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-10(2)19-9-5-8-17-15(18)14-13(16)11-6-3-4-7-12(11)20-14/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECZBSWJXKXPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)



![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)